molecular formula C8H10N2O2 B1314092 2-(2-Nitrophenyl)ethanamine CAS No. 33100-15-1

2-(2-Nitrophenyl)ethanamine

Cat. No. B1314092
CAS RN: 33100-15-1
M. Wt: 166.18 g/mol
InChI Key: UIYSCXBCJJMZQR-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)ethanamine, also known as 2-Nitrophenethylamine, is a chemical compound with the molecular formula C8H10N2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-(2-Nitrophenyl)ethanamine consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 166.18 .


Physical And Chemical Properties Analysis

2-(2-Nitrophenyl)ethanamine has a boiling point of 147 °C (under a pressure of 13 Torr), and a predicted density of 1.206±0.06 g/cm3 . It is slightly soluble in chloroform and methanol, and its predicted pKa value is 9.37±0.10 . The compound is an oil and its color ranges from red to dark red .

Scientific Research Applications

Synthesis of Schiff Bases

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(2-Nitrophenyl)ethanamine” is used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
  • Method of Application : The dehydration reaction between “2-(2-Nitrophenyl)ethanamine” and the corresponding aldehydes is monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases are deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
  • Results or Outcomes : The result is the formation of Schiff bases, which have various applications in the field of medicinal and analytical chemistry .

Pancreatic Lipase Inhibitor

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Schiff bases derived from “2-(2-Nitrophenyl)ethanamine” have shown promising activity as pancreatic lipase inhibitors . Pancreatic lipase inhibitors are used in the treatment of obesity .
  • Method of Application : The synthesized compounds are evaluated for their pancreatic lipase inhibition activity .
  • Results or Outcomes : The synthesized compounds revealed promising activity as compared to the Orlistat reference .

CGRP Receptor Antagonists

  • Scientific Field : Medicinal Chemistry
  • Application Summary : “2-(2-Nitrophenyl)ethanamine” can be used in the synthesis of CGRP receptor antagonists . CGRP (Calcitonin Gene-Related Peptide) receptor antagonists are a class of drugs that block the action of CGRP, a molecule that plays a key role in migraines .
  • Method of Application : The specific methods of application would depend on the exact structure of the CGRP receptor antagonist being synthesized .
  • Results or Outcomes : The synthesized CGRP receptor antagonists could potentially be used in the treatment of migraines .

Synthesis of Palladacycles

  • Scientific Field : Inorganic Chemistry
  • Application Summary : “4-Nitrophenethylamine hydrochloride”, a compound related to “2-(2-Nitrophenyl)ethanamine”, has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .
  • Method of Application : The specific methods of application would depend on the exact structure of the palladacycle being synthesized .
  • Results or Outcomes : The synthesized palladacycles could potentially be used in various applications, including as catalysts in organic synthesis .

Synthesis of N- (4-nitrophenethyl)formamide

  • Scientific Field : Organic Chemistry
  • Application Summary : “4-Nitrophenethylamine hydrochloride”, a compound related to “2-(2-Nitrophenyl)ethanamine”, has been used in the synthesis of N- (4-nitrophenethyl)formamide .
  • Method of Application : The specific methods of application would depend on the exact structure of the N- (4-nitrophenethyl)formamide being synthesized .
  • Results or Outcomes : The synthesized N- (4-nitrophenethyl)formamide could potentially be used in various applications, including as intermediates in organic synthesis .

Safety And Hazards

2-(2-Nitrophenyl)ethanamine should be handled in a well-ventilated place. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . Dust formation should be prevented and non-sparking tools should be used . In case of fire, electrostatic discharge steam should be prevented .

properties

IUPAC Name

2-(2-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYSCXBCJJMZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500454
Record name 2-(2-Nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenyl)ethanamine

CAS RN

33100-15-1
Record name 2-(2-Nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triphenylphosphine (31.1 g, 0.118 mol) and calcium carbonate (50 mg, 0.5 mmol) were added to a solution of 2-(2-azidoethyl)nitrobenzene (22.8 g, 0.118 mol) in benzene (500 mL). The reaction was stirred at room temperature until complete. The solvent was removed in vacuo, and the residue treated with acetic acid (100 mL) and 48% hydrogen bromide (100 mL) at 100° C. for 1 h. The reaction was cooled and concentrated. Water was added and the solution extracted with methylene chloride. The aqueous layer was made basic by the addition of 5% aqueous sodium hydroxide solution, then extracted with ethyl acetate. The organic phase was washed with saturated brine and dried over sodium sulfate. The title compound was obtained as an oil (8.0 g). MS 167 (M+1).
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-Bromoethyl)-2-nitrobenzene (6.96 g, 30.5 mmol) in CH3CN was added a solution of NaN3 (6 g, 91.6 mmol) in water (20 ml) and the reaction mixture was refluxed for 20 hours. The solution was cooled and extracted with DCM (3×). The organics were combined, washed with brine, dried (MgSO4) and evaporated to dryness. The residue was taken up in toluene (160 ml) and to this was added PPh3 (8 g, 30.5 mmol) and the reaction mixture was stirred at RT for 16 hours. The solvent was evaporated to dryness and the residue was treated with acetic acid (30 ml) and 48% HBr in acetic acid (30 ml) at 100° C. for 1 h. The reaction mixture was cooled, concentrated and extracted with DCM. The aqueous was brought to pH ˜10 with NaOH (aq.) and extracted with EtOAc (3×). The organics were combined, washed with brine, dried (MgSO4) and evaporated to dryness (4.2 g).
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two

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